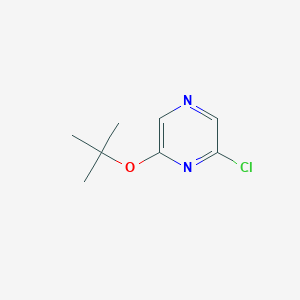

2-tert-Butoxy-6-chloropyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-[(2-methylpropan-2-yl)oxy]pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-10-4-6(9)11-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZAUJWQTRWWQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CN=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tert Butoxy 6 Chloropyrazine

Strategies for Regioselective Functionalization of the Pyrazine (B50134) Ring

The construction of 2-tert-Butoxy-6-chloropyrazine hinges on the controlled, stepwise introduction of two different substituents at specific positions on the pyrazine ring. This requires a careful selection of synthetic strategies that allow for high regioselectivity.

Installation of the Chloro Group on the Pyrazine Core

The initial step in many synthetic approaches towards this compound involves the chlorination of a pyrazine precursor. A common starting material for this purpose is 2-chloropyrazine, which can be further chlorinated to yield 2,6-dichloropyrazine (B21018). The regioselectivity of this second chlorination is influenced by the reaction conditions.

A documented method for the preparation of 2,6-dichloropyrazine involves the direct chlorination of 2-chloropyrazine with chlorine gas. The choice of solvent and the control of hydronium ion concentration are critical factors in directing the chlorination to the desired 2,6-positions over the 2,3-positions. For instance, using a polar, water-soluble organic solvent and controlling the water content can favor the formation of the 2,6-dichloro isomer. illinois.edu

Table 1: Reaction Conditions for the Chlorination of 2-Chloropyrazine to 2,6-Dichloropyrazine

| Parameter | Condition |

| Reactant | 2-Chloropyrazine |

| Chlorinating Agent | Chlorine (gas) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 70-75 °C |

| Key Control | Water concentration |

This table illustrates typical conditions for the synthesis of the key intermediate, 2,6-dichloropyrazine.

Introduction of the Tert-Butoxy (B1229062) Moiety onto the Pyrazine Ring

With the chloro groups in place, the next critical step is the selective introduction of the tert-butoxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrazine nitrogens and the chloro substituents facilitates the attack of a nucleophile.

Potassium tert-butoxide is a commonly employed reagent for this transformation. Its bulky tert-butyl group can influence the regioselectivity of the reaction, and its strong basicity facilitates the deprotonation of tert-butanol, forming the nucleophilic tert-butoxide anion.

Precursor-Based Synthesis Approaches

The synthesis of this compound predominantly relies on the modification of pre-existing pyrazine derivatives, particularly those bearing halogen substituents that can serve as leaving groups for nucleophilic substitution.

Derivatization from Related Halogenated Pyrazines

The most direct precursor for the synthesis of this compound is 2,6-dichloropyrazine. The presence of two chlorine atoms allows for a sequential substitution strategy. By carefully controlling the stoichiometry of the nucleophile and the reaction conditions, it is possible to achieve a mono-substitution, replacing one chlorine atom with a tert-butoxy group while leaving the other intact.

The regioselectivity of this mono-alkoxylation is a key consideration. While the two chlorine atoms in 2,6-dichloropyrazine are chemically equivalent, statistical and electronic factors can influence the outcome. However, for a symmetrical starting material like 2,6-dichloropyrazine, the mono-substitution product will be a single isomer.

Alkoxylation Reactions in Pyrazine Systems

Alkoxylation, the introduction of an alkoxy group onto a molecule, is a fundamental transformation in organic synthesis. In the context of pyrazine chemistry, the reaction of a chloropyrazine with an alkoxide is a well-established method for the formation of alkoxy-substituted pyrazines.

The reaction of 2,6-dichloropyrazine with potassium tert-butoxide in a suitable solvent, such as tetrahydrofuran (THF), is a plausible and direct route to this compound. The tert-butoxide anion acts as the nucleophile, displacing one of the chloride ions from the pyrazine ring.

Optimization of Reaction Conditions and Yield

The efficiency and success of the synthesis of this compound are highly dependent on the optimization of various reaction parameters. These include the choice of base, solvent, temperature, and reaction time.

For the nucleophilic substitution of 2,6-dichloropyrazine with tert-butoxide, potassium tert-butoxide is a strong, non-nucleophilic base that is well-suited for this purpose. The choice of solvent is also critical; aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the SNAr reaction.

The reaction temperature can significantly impact the rate of reaction and the formation of byproducts. Generally, heating the reaction mixture is necessary to overcome the activation energy of the substitution. However, excessively high temperatures can lead to undesired side reactions. The stoichiometry of the reactants must be carefully controlled to favor mono-substitution and minimize the formation of the di-substituted product, 2,6-di(tert-butoxy)pyrazine.

While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, analogous alkoxylation reactions on chloropyrazines suggest that moderate to good yields can be expected under optimized conditions.

Table 2: Hypothetical Optimization of the Synthesis of this compound

| Entry | Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Dichloropyrazine | Potassium tert-butoxide (1.1 eq) | THF | 25 | 24 | Low |

| 2 | 2,6-Dichloropyrazine | Potassium tert-butoxide (1.1 eq) | THF | 65 (reflux) | 12 | Moderate |

| 3 | 2,6-Dichloropyrazine | Potassium tert-butoxide (1.1 eq) | DMF | 80 | 8 | Moderate-High |

| 4 | 2,6-Dichloropyrazine | Potassium tert-butoxide (2.2 eq) | THF | 65 (reflux) | 12 | Low (Di-substitution) |

This table presents a hypothetical optimization study based on general principles of nucleophilic aromatic substitution on halogenated pyrazines. The yields are illustrative and would require experimental verification.

Solvent Effects on Synthetic Pathways

The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction rates, yields, and the formation of byproducts. Aprotic polar solvents are generally favored for SNAr reactions as they can solvate the cationic counter-ion of the alkoxide, thereby increasing the nucleophilicity of the tert-butoxide anion.

Commonly employed solvents and their effects are summarized below:

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Observations |

| Tetrahydrofuran (THF) | 7.6 | 66 | Good solubility for reactants, moderate reaction rates. |

| Dimethylformamide (DMF) | 36.7 | 153 | High reaction rates, but potential for side reactions at elevated temperatures. |

| Dioxane | 2.2 | 101 | Lower polarity may lead to slower reaction rates compared to THF and DMF. |

| Toluene | 2.4 | 111 | A non-polar option, may require higher temperatures or phase-transfer catalysts to achieve reasonable reaction rates. |

Detailed Research Findings:

Research indicates that while highly polar solvents like DMF can accelerate the reaction, they may also promote the formation of undesired side products due to their higher reactivity. Tetrahydrofuran (THF) often provides a good balance between reaction rate and selectivity. The use of non-polar solvents such as toluene is less common for this type of reaction unless a phase-transfer catalyst is employed to facilitate the interaction between the ionic nucleophile and the organic substrate. The selection of an appropriate solvent is a crucial optimization step to maximize the yield of the desired product while minimizing impurities.

Temperature and Pressure Control in Reaction Optimization

Temperature is a key parameter in controlling the rate and selectivity of the synthesis. Generally, increasing the reaction temperature accelerates the rate of the SNAr reaction. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of byproducts.

Temperature Optimization:

| Temperature Range | Effect on Reaction |

| Room Temperature (20-25°C) | The reaction is often slow, requiring extended reaction times. |

| Moderate Heating (50-80°C) | Typically provides a good balance between reaction rate and product purity. |

| High Temperatures (>100°C) | Can lead to increased byproduct formation and potential decomposition. |

Pressure Considerations:

For the synthesis of this compound, the reaction is typically carried out at atmospheric pressure. The use of elevated pressure is not commonly reported for this specific transformation, as the reactants and the desired product are not highly volatile under typical reaction conditions. However, in an industrial setting, reactions might be conducted in sealed reactors for safety and containment, which could lead to a modest increase in pressure, particularly if the reaction is heated above the boiling point of the solvent.

Catalytic Systems for Enhanced Efficiency

Phase-Transfer Catalysis:

In biphasic systems or when using non-polar solvents, phase-transfer catalysts (PTCs) can be employed to shuttle the tert-butoxide anion from the solid or aqueous phase to the organic phase where the 2,6-dichloropyrazine is dissolved. Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers (e.g., 18-crown-6).

Copper Catalysis:

In some instances of nucleophilic aromatic substitution, particularly for the formation of aryl ethers (O-arylation), copper-based catalysts have been shown to be effective. rsc.org While not always necessary for activated substrates like dichloropyrazines, the use of a copper(I) catalyst in the presence of a suitable ligand could potentially lower the required reaction temperature and improve yields, although specific applications to this synthesis are not widely documented.

Scalability and Industrial Production Considerations for this compound Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Key Industrial Production Considerations:

Raw Material Sourcing and Cost: The availability and cost of the starting materials, 2,6-dichloropyrazine and potassium tert-butoxide, are primary economic drivers. Industrial processes for the production of 2,6-dichloropyrazine often involve the chlorination of 2-chloropyrazine. google.com

Process Safety: The use of a strong base like potassium tert-butoxide requires careful handling to avoid contact with moisture, as it is highly reactive. The reaction is also exothermic, and on a large scale, efficient heat management is crucial to prevent runaway reactions.

Reaction Work-up and Product Isolation: Industrial processes favor simple and efficient work-up procedures. This may involve quenching the reaction with water, followed by extraction of the product into an organic solvent. Purification is often achieved through crystallization or distillation. The choice of solvents for extraction and crystallization needs to be carefully selected based on efficiency, cost, and environmental considerations.

Waste Management: The process will generate waste streams, including inorganic salts (e.g., potassium chloride) and solvent waste. Environmentally sound and cost-effective methods for waste treatment and disposal are essential components of an industrial process.

Process Optimization for Yield and Throughput: On an industrial scale, even small improvements in yield can have a significant financial impact. Continuous process optimization, potentially through the use of flow chemistry, can lead to higher throughput and more consistent product quality. A scalable synthesis of a related compound, 6-chloro-1H-pyrazolo[3,4-b]pyrazine, starting from 2,6-dichloropyrazine has been demonstrated on a multi-kilogram scale using continuous flow technology. acs.org

Chemical Reactivity and Transformation Pathways of 2 Tert Butoxy 6 Chloropyrazine

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

Nucleophilic aromatic substitution (SNAr) is a primary transformation pathway for 2-tert-butoxy-6-chloropyrazine. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring sufficiently activates the C-Cl bond, facilitating attack by various nucleophiles. The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.

The substitution of the chloro group by oxygen-containing nucleophiles, such as alkoxides and phenoxides, is a feasible but less commonly documented pathway compared to reactions with nitrogen nucleophiles. Tertiary alkoxides, which are often used as non-nucleophilic bases, can act as effective nucleophiles in SNAr reactions with activated aryl halides. stanford.edu This process allows for the formation of alkyl-aryl ethers. For the reaction to proceed, the alkoxide is typically generated in situ using a strong base like potassium hexamethyldisilazide (KHMDS).

The general reaction involves the attack of the alkoxide on the carbon atom bearing the chlorine, leading to the formation of a diether-substituted pyrazine.

Table 1: Representative Conditions for SNAr Reactions with Oxygen Nucleophiles Note: This table is based on general principles of SNAr reactions on activated heteroaryl chlorides, as specific examples for this compound are not extensively detailed in the reviewed literature.

| Nucleophile | Reagents and Conditions | Product Type |

| Alkoxide (R-O⁻) | ROH, Strong Base (e.g., NaH, KHMDS), Aprotic Solvent (e.g., THF, DMF) | 2-tert-Butoxy-6-alkoxypyrazine |

| Phenoxide (Ar-O⁻) | ArOH, Base (e.g., K₂CO₃, Cs₂CO₃), Aprotic Solvent (e.g., DMF) | 2-Aroxy-6-tert-butoxypyrazine |

The amination of chloropyrazines via SNAr is a widely utilized and efficient reaction. nih.govresearchgate.net this compound readily reacts with a variety of primary and secondary amines to yield the corresponding 6-amino-2-tert-butoxypyrazine derivatives. These reactions can often be carried out under thermal conditions, sometimes requiring elevated temperatures, or can be accelerated using microwave irradiation. nih.gov Interestingly, some of these amination reactions, which were previously thought to require transition metal catalysis, can proceed effectively without a metal catalyst, highlighting the intrinsic reactivity of the chloropyrazine system. researchgate.net Studies have shown that even in aqueous conditions using a base like potassium fluoride (KF), facile SNAr reactions can occur with various amines. nih.govresearchgate.net

Table 2: Examples of SNAr Amination Reactions on the Chloropyrazine Core Note: The following examples illustrate typical conditions for the amination of chloropyrazines and are representative of the expected reactivity of this compound.

| Amine Nucleophile | Reagents and Conditions | Product | Yield |

| Morpholine | KF, H₂O, 175 °C, Microwave | 2-tert-Butoxy-6-morpholinopyrazine | High |

| Piperidine | K₂CO₃, DMSO, 130 °C | 2-tert-Butoxy-6-(piperidin-1-yl)pyrazine | Moderate-High |

| Benzylamine | KF, H₂O, 100 °C | N-Benzyl-6-(tert-butoxy)pyrazin-2-amine | Moderate-High |

While less common than reactions with N- or O-nucleophiles, SNAr reactions involving carbon-based nucleophiles can be used to form new carbon-carbon bonds. Nucleophiles such as stabilized enolates or organometallic reagents can potentially displace the chloride from the pyrazine ring. However, these reactions are often complicated by the basicity of the carbon nucleophile, which can lead to side reactions. The choice of reaction conditions is critical to favor the nucleophilic substitution pathway over deprotonation or other undesired processes. For these reactions to be successful, the pyrazine ring must be sufficiently activated, and the nucleophile must possess adequate reactivity.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. Palladium-catalyzed reactions are particularly prominent in this area.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound (like a boronic acid or ester) with a halide, catalyzed by a palladium(0) complex. libretexts.orgtcichemicals.com This reaction is highly effective for creating biaryl structures and is noted for its mild conditions and the low toxicity of the boron reagents. nih.gov this compound, despite the generally lower reactivity of aryl chlorides compared to bromides or iodides, can participate in Suzuki-Miyaura couplings, typically requiring a suitable palladium catalyst, a phosphine ligand, and a base. tcichemicals.com The choice of ligand is crucial for achieving efficient oxidative addition of the C-Cl bond to the palladium center.

The catalytic cycle involves three main steps: oxidative addition of the chloropyrazine to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 3: Typical Components for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, P(t-Bu)₃, Buchwald Ligands | Stabilizes the catalyst and facilitates oxidative addition |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Alkenylboronic acids | Source of the new carbon substituent |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction |

The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, pairing an organohalide with an organostannane (organotin) reagent. organic-chemistry.orgwikipedia.org This reaction is known for its broad scope, as organostannanes are stable and tolerant of many functional groups. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. libretexts.org

This compound can serve as the electrophilic partner in Stille couplings. The reaction allows for the introduction of various groups, including aryl, heteroaryl, vinyl, and alkynyl substituents, depending on the organostannane used. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts, which can complicate purification. organic-chemistry.orgwikipedia.org

Table 4: General Conditions for Stille Coupling of Aryl Chlorides

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | PPh₃, P(2-furyl)₃, AsPh₃ | Modulates catalyst reactivity and stability |

| Organostannane | R-Sn(n-Bu)₃, R-Sn(Me)₃ (where R = Aryl, Vinyl, etc.) | Source of the new carbon substituent |

| Solvent | Toluene, THF, Dioxane, NMP | Solubilizes reactants |

| Additives (Optional) | CuI, LiCl | Can accelerate the transmetalation step |

Other Transition Metal-Mediated Cross-Couplings

Beyond the more common Suzuki and Sonogashira reactions, this compound is amenable to a variety of other transition metal-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds. These include, but are not limited to, the Stille and Heck reactions.

The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org While specific examples involving this compound are not extensively documented in publicly available literature, the general reactivity of chloropyrazines suggests its feasibility as a substrate. The reaction would typically employ a palladium catalyst, such as Pd(PPh₃)₄, to couple the chloropyrazine with an organostannane reagent (R-SnBu₃).

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. The chloro-substituent on the pyrazine ring can participate in the catalytic cycle of the Heck reaction, allowing for the introduction of vinyl groups at the 6-position.

Interactive Data Table: Examples of Other Transition Metal-Mediated Cross-Couplings of Chloro-N-Heterocycles

| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Stille Coupling | 2,3-Dichloropyrazine | Stannylated Terpyridine | Pd(PPh₃)₄ | Pyrazine-Terpyridine Ligand | 73 | organic-chemistry.org |

| Heck Reaction | Aryl Halide | Activated Alkene | Palladium Catalyst, Base | Substituted Alkene | Varies | organic-chemistry.org |

Reactivity of the Pyrazine Nitrogen Atoms in this compound

The two nitrogen atoms in the pyrazine ring of this compound are basic and can participate in chemical reactions, most notably N-oxidation and N-alkylation. However, the electron-withdrawing effect of the chlorine atom and the pyrazine ring itself reduces the basicity of these nitrogen atoms compared to pyridine (B92270).

N-oxidation of the pyrazine nitrogen atoms can be achieved using various oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone (potassium peroxymonosulfate). rsc.orgresearchgate.netorganic-chemistry.org The reaction with m-CPBA typically proceeds by the attack of the nitrogen lone pair on the electrophilic oxygen of the peroxy acid. masterorganicchemistry.com The resulting pyrazine N-oxide exhibits altered reactivity compared to the parent pyrazine, potentially influencing the electronic properties of the ring and directing subsequent substitution reactions. For fused heterocyclic pyrimidines, a mixture of hydrogen peroxide and trifluoroacetic anhydride has been used for mono-N-oxidation. rsc.org

N-alkylation would involve the reaction of the pyrazine nitrogen with an alkylating agent, such as an alkyl halide. Due to the reduced nucleophilicity of the pyrazine nitrogens, this reaction may require forcing conditions or the use of more reactive alkylating agents like trialkyloxonium salts (e.g., Meerwein's salt). Alkylation of similar heterocyclic systems, such as 2-pyridones, often yields a mixture of N- and O-alkylated products, with the regioselectivity being influenced by the reaction conditions. nih.gov

Transformations Involving the Tert-Butoxy (B1229062) Group

The tert-butoxy group in this compound can undergo transformations at either the ether linkage or the tert-butyl moiety itself.

Cleavage Reactions of the Tert-Butoxy Ether

The tert-butoxy group is a common protecting group for phenols and alcohols and can be cleaved under acidic conditions. The most common reagent for this deprotection is trifluoroacetic acid (TFA). chemspider.comcommonorganicchemistry.com The mechanism involves protonation of the ether oxygen by TFA, followed by the loss of a stable tert-butyl cation to generate the corresponding pyrazin-2-ol. commonorganicchemistry.com The tert-butyl cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene. stackexchange.com The use of scavengers during the deprotection can prevent side reactions caused by the tert-butyl cation. nih.gov

Interactive Data Table: Reagents for Tert-Butoxy Ether Cleavage

| Reagent | Conditions | Mechanism | Byproducts | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in a co-solvent (e.g., CH₂Cl₂) | Acid-catalyzed Sₙ1 | tert-butyl cation, isobutylene, tert-butyl trifluoroacetate | chemspider.comnih.gov |

Functionalization of the Tert-Butyl Moiety

Direct functionalization of the C-H bonds of the tert-butyl group is challenging due to their high bond dissociation energy and steric hindrance. torvergata.itchemrxiv.org However, recent advances in C-H activation chemistry have provided methods for the oxidation of such unactivated C-H bonds. For instance, non-directed catalytic hydroxylation of sterically congested primary C-H bonds in tert-butyl groups has been achieved using a highly electrophilic manganese catalyst. torvergata.itchemrxiv.org This approach allows for the installation of a primary alcohol, transforming the tert-butyl group into a more versatile synthetic handle. While this methodology has been demonstrated on various molecules, its application to this compound would represent a novel extension. Transition-metal-catalyzed C-H activation, often guided by a directing group, is another powerful strategy for the functionalization of otherwise unreactive C-H bonds. snnu.edu.cnnih.govnih.gov

Regioselectivity and Chemoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the chlorine atom, the pyrazine ring carbons, the nitrogen atoms, and the tert-butoxy group—makes regioselectivity and chemoselectivity crucial considerations in its synthetic transformations.

In nucleophilic aromatic substitution (SₙAr) reactions, the position of substitution on the pyrazine ring is dictated by the electronic effects of the substituents. The chlorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing nature of the pyrazine nitrogens. Theoretical studies on related perfluorinated diazines show that the site of nucleophilic attack is influenced by the LUMO density, with lower LUMO density at a particular carbon making substitution more difficult. mdpi.com In this compound, the tert-butoxy group is an electron-donating group, which may influence the regioselectivity of a second substitution.

In palladium-catalyzed cross-coupling reactions , chemoselectivity can be a key issue if other reactive functional groups are present. For instance, in a molecule containing both a chloro and a bromo substituent, the reaction can often be directed to selectively occur at the more reactive C-Br bond. However, the electronic nature of the heterocyclic core and the choice of catalyst and ligands can sometimes reverse this selectivity. acs.org For this compound, the primary site for cross-coupling is the C-Cl bond. If another halide were present on a different part of the molecule, the choice of catalyst and reaction conditions would be critical to ensure selective reaction at the desired position.

Mechanistic Investigations of 2 Tert Butoxy 6 Chloropyrazine Transformations

Elucidation of Reaction Mechanisms

The transformations of 2-tert-butoxy-6-chloropyrazine predominantly proceed through two major mechanistic pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

SNAr Mechanism Studies

The SNAr mechanism is a fundamental transformation for this compound, involving the substitution of the chloro group by a nucleophile. This process generally follows a two-step addition-elimination pathway. The electron-deficient nature of the pyrazine (B50134) ring, further accentuated by the nitrogen atoms, facilitates nucleophilic attack.

The accepted mechanism involves the initial attack of a nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgiupac.org The stability of this intermediate is crucial for the reaction to proceed. The final step involves the departure of the chloride leaving group, which restores the aromaticity of the pyrazine ring.

Studies on related 2-substituted 3,5-dichloropyrazines have shown that the regioselectivity of nucleophilic attack is highly dependent on the electronic nature of the substituent at the 2-position. Electron-donating groups, such as the tert-butoxy (B1229062) group, are known to direct nucleophilic attack to the 3-position. researchgate.netresearchgate.net This directive effect is attributed to the ability of the electron-donating group to stabilize the transition state leading to substitution at the adjacent carbon.

Detailed Studies of Cross-Coupling Catalytic Cycles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of this compound. sigmaaldrich.comnih.gov These reactions proceed through a well-established catalytic cycle involving a palladium catalyst.

Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura coupling of this compound with a boronic acid derivative typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. researchgate.netharvard.eduorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: Similarly, the Buchwald-Hartwig amination follows a catalytic cycle that enables the formation of a C-N bond. The key steps are:

Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II) species.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination: The aryl and amino groups on the palladium reductively eliminate to form the desired amine product and regenerate the Pd(0) catalyst. berkeley.edu

The efficiency of these catalytic cycles is highly dependent on the choice of ligands, base, and solvent.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide valuable insights into the reaction mechanisms by identifying the rate-determining step and quantifying the influence of various parameters on the reaction rate. For SNAr reactions of this compound, the rate of reaction is influenced by the concentration of both the substrate and the nucleophile, indicating a bimolecular process. The nature of the solvent also plays a significant role, with polar aprotic solvents generally accelerating the reaction by solvating the charged Meisenheimer intermediate.

While specific kinetic data for this compound is not extensively reported, studies on analogous systems, such as the reactions of 2,4,6-trinitrophenetole with aliphatic amines, have provided detailed rate and equilibrium data for σ-adduct formation and nucleophilic substitution. rsc.org These studies have shown that increased steric crowding at the reaction center can reduce the rate of reaction. rsc.org

For cross-coupling reactions, the rate-determining step can vary depending on the specific reaction conditions. In many Suzuki-Miyaura couplings, the oxidative addition step is considered rate-limiting. In Buchwald-Hartwig aminations, either the oxidative addition or the reductive elimination can be the slowest step, depending on the nature of the reactants and the catalyst system.

Influence of Steric and Electronic Effects on Reactivity Profiles

The reactivity of this compound is significantly influenced by the steric and electronic properties of its substituents.

Steric Effects: The bulky tert-butoxy group at the 2-position exerts a significant steric hindrance. rsc.org This steric bulk can influence the rate of both SNAr and cross-coupling reactions by impeding the approach of the nucleophile or the coordination of the palladium catalyst. In SNAr reactions, this steric hindrance can disfavor attack at the adjacent 3-position, although electronic effects often dominate this regioselectivity. In cross-coupling reactions, the steric bulk can affect the efficiency of the oxidative addition and reductive elimination steps.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide conclusive evidence for a proposed reaction mechanism.

In SNAr reactions, the key intermediate is the Meisenheimer complex. wikipedia.orgiupac.org These complexes are often colored and can sometimes be detected and characterized using spectroscopic techniques such as UV-Vis and NMR spectroscopy. While the isolation of the Meisenheimer complex for the reaction of this compound has not been reported, studies on related nitro-activated aromatic ethers have allowed for the spectroscopic observation and kinetic analysis of these intermediates. rsc.orgrsc.org

In palladium-catalyzed cross-coupling reactions, the intermediates are organopalladium species within the catalytic cycle. Techniques such as in situ NMR spectroscopy and mass spectrometry can be employed to detect and characterize these transient species, providing valuable information about the mechanism. For instance, the oxidative addition product, a Pd(II)-aryl complex, is a key intermediate that can be studied to understand the initial step of the catalytic cycle.

Spectroscopic and Structural Characterization in Research of 2 Tert Butoxy 6 Chloropyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 2-tert-butoxy-6-chloropyrazine, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are utilized for a comprehensive structural assignment.

¹H NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tert-butoxy (B1229062) group and the pyrazine (B50134) ring.

tert-Butoxy Protons: A prominent singlet is anticipated in the upfield region of the spectrum, typically around δ 1.6 ppm. This signal integrates to nine protons and its singlet nature is due to the absence of adjacent protons for coupling.

Pyrazine Ring Protons: The two protons on the pyrazine ring are in different chemical environments and are expected to appear as two distinct signals in the aromatic region of the spectrum. Due to the electronegativity of the chlorine atom and the oxygen of the tert-butoxy group, these protons are deshielded and will resonate at a lower field. The proton at the C3 position is anticipated to be a singlet around δ 8.0-8.2 ppm, while the proton at the C5 position is also expected to be a singlet in a similar region, likely around δ 8.1-8.3 ppm. The exact chemical shifts can be influenced by the solvent used for the NMR experiment.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.6 | Singlet | 9H |

| Pyrazine-H3 | ~8.1 | Singlet | 1H |

| Pyrazine-H5 | ~8.2 | Singlet | 1H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

tert-Butoxy Carbons: The spectrum will show two signals for the tert-butoxy group: one for the quaternary carbon attached to the oxygen, expected around δ 82 ppm, and another for the three equivalent methyl carbons, anticipated around δ 28 ppm.

Pyrazine Ring Carbons: The four carbons of the pyrazine ring are in unique electronic environments and should give rise to four distinct signals. The carbon atom bearing the tert-butoxy group (C2) is expected to be the most downfield, likely around δ 160 ppm. The carbon atom attached to the chlorine (C6) would also be significantly downfield, estimated to be around δ 150 ppm. The two CH carbons of the pyrazine ring (C3 and C5) are expected to resonate at approximately δ 130 ppm and δ 135 ppm, respectively.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~82 |

| -C(C H₃)₃ | ~28 |

| C2 | ~160 |

| C3 | ~130 |

| C5 | ~135 |

| C6 | ~150 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In the case of this compound, no cross-peaks are expected between the pyrazine protons as they are not adjacent and therefore not coupled.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signal at ~δ 8.1 ppm to the carbon signal at ~δ 130 ppm (C3-H3) and the proton signal at ~δ 8.2 ppm to the carbon signal at ~δ 135 ppm (C5-H5).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₈H₁₁ClN₂O), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared with the experimentally determined value. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₈H₁₁³⁵ClN₂O]⁺ | 186.0559 |

| [C₈H₁₁³⁷ClN₂O]⁺ | 188.0530 |

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable information about the structure of the molecule. For this compound, key fragmentation pathways can be predicted:

Loss of a methyl group: A common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a fragment ion with an m/z of [M-15]⁺.

Loss of isobutylene: The tert-butoxy group can undergo a McLafferty-type rearrangement or simple cleavage to eliminate a neutral molecule of isobutylene (C₄H₈), resulting in a fragment corresponding to 2-hydroxy-6-chloropyrazine radical cation. This would give a significant peak at an m/z of [M-56]⁺.

Loss of the tert-butyl group: Cleavage of the C-O bond can lead to the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion corresponding to the 6-chloropyrazin-2-olate ion. This would produce a fragment with an m/z of [M-57]⁺.

Cleavage of the pyrazine ring: Further fragmentation of the pyrazine ring can lead to smaller fragments, the masses of which can also be used to confirm the structure.

The relative abundances of these fragment ions in the mass spectrum create a unique fingerprint for this compound, allowing for its confident identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of this method lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

While a specific, experimentally obtained IR spectrum for this compound is not widely available in the public domain, the expected characteristic absorption bands can be predicted based on its structural components: the pyrazine ring, the tert-butoxy group, and the chloro substituent.

A detailed analysis of the expected IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Notes |

| C-H (tert-butyl) | Stretching | 2950-3000 | Strong, sharp peaks characteristic of sp³ C-H bonds. |

| C-H (aromatic) | Stretching | 3000-3100 | Weaker absorptions compared to aliphatic C-H stretching. |

| C=N (pyrazine ring) | Stretching | 1550-1650 | These bands are characteristic of the pyrazine ring system. |

| C=C (pyrazine ring) | Stretching | 1400-1600 | Multiple bands are expected due to the aromatic nature of the ring. |

| C-O (ether) | Stretching | 1050-1250 | A strong absorption band is anticipated for the C-O single bond of the tert-butoxy group. |

| C-Cl | Stretching | 600-800 | The position of this band can be influenced by the substitution pattern on the pyrazine ring. |

These predicted values serve as a guide for researchers in the analysis of experimentally obtained IR spectra of this compound, aiding in the confirmation of its synthesis and the identification of its key functional moieties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the crystal lattice and the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

A search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. However, should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would provide definitive information on its solid-state conformation. This would include the planarity of the pyrazine ring, the orientation of the tert-butoxy group relative to the ring, and the nature of any intermolecular interactions, such as stacking or hydrogen bonding, which govern the packing of the molecules in the crystal lattice. Such data is crucial for understanding the compound's physical properties and for computational modeling studies.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential analytical tools for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable methods.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique used for the separation of non-volatile or thermally sensitive compounds. The development of an HPLC method for this compound would involve optimizing several parameters to achieve efficient separation from starting materials, byproducts, and impurities.

Key parameters for HPLC method development include:

| Parameter | Considerations for this compound |

| Stationary Phase (Column) | A reversed-phase column, such as a C18 or C8, would likely be suitable due to the compound's moderate polarity. |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer would be used. The gradient or isocratic elution profile would be optimized to achieve good peak resolution. |

| Detector | A UV-Vis detector would be appropriate, as the pyrazine ring is expected to exhibit strong UV absorbance at a specific wavelength. |

| Flow Rate and Temperature | These parameters would be fine-tuned to optimize separation efficiency and analysis time. |

A validated HPLC method would be invaluable for routine purity assessment of synthesized batches of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC would be a suitable method for its analysis.

In a typical GC analysis, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

For this compound, a standard non-polar or moderately polar capillary column (e.g., polydimethylsiloxane-based) would likely provide good separation. The oven temperature would be programmed to ramp up, allowing for the sequential elution of compounds with different boiling points. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection, with the latter providing both quantification and structural information. GC is particularly useful for assessing the presence of volatile impurities and for in-process control during its synthesis.

Computational and Theoretical Chemistry Studies of 2 Tert Butoxy 6 Chloropyrazine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely employed in chemistry and materials science to predict molecular geometries, energies, and various spectroscopic properties. For the compound 2-tert-Butoxy-6-chloropyrazine, DFT calculations would provide significant insights into its behavior. However, a comprehensive search of scientific literature reveals a lack of specific DFT studies focused on this particular molecule. The following sections describe the types of analyses that are typically performed in such studies.

Electronic Structure and Frontier Molecular Orbitals Analysis

An analysis of the electronic structure of this compound would involve the calculation and visualization of its molecular orbitals. Key to understanding its reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties.

Electrostatic Potential Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack).

For this compound, an MEP map would highlight the electronegative nitrogen atoms of the pyrazine (B50134) ring and the chlorine atom as potential sites for electrophilic interaction, while the electropositive regions would also be identified. However, specific MEP maps and associated quantitative analyses for this compound have not been found in the reviewed literature.

Conformational Analysis and Energy Landscape Exploration

The presence of the bulky tert-butoxy (B1229062) group suggests that this compound may have multiple possible conformations due to rotation around the C-O bond. A conformational analysis would involve systematically exploring the molecule's potential energy surface to identify stable conformers (local minima) and the transition states that connect them. This analysis provides insight into the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity. There is currently a lack of published research detailing a comprehensive conformational analysis and the energy landscape of this compound.

Prediction of Spectroscopic Parameters

Computational chemistry is frequently used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data. DFT calculations can provide theoretical predictions of:

Nuclear Magnetic Resonance (NMR) spectra: Calculating chemical shifts (¹H and ¹³C) for comparison with experimental results to confirm the molecular structure.

Infrared (IR) and Raman spectra: Predicting vibrational frequencies and intensities, which correspond to the molecule's vibrational modes.

Ultraviolet-Visible (UV-Vis) spectra: Using Time-Dependent DFT (TD-DFT) to calculate electronic transition energies and oscillator strengths, which helps in understanding the molecule's absorption properties.

While computational studies on other pyrazine derivatives have demonstrated the utility of these predictions, specific computationally predicted spectroscopic data for this compound are not available in existing literature. A dedicated computational investigation would be necessary to produce such data.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. This involves identifying the structures of transition states and calculating the activation energies for potential reaction pathways, such as nucleophilic substitution at the chlorine-bearing carbon. This information is invaluable for understanding the kinetics and thermodynamics of its reactions and for optimizing synthetic procedures. At present, there are no specific published computational studies detailing the reaction pathways and transition states for reactions involving this compound.

Applications of 2 Tert Butoxy 6 Chloropyrazine in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

2-tert-Butoxy-6-chloropyrazine serves as a foundational component in the assembly of intricate molecular structures. The presence of two distinct functional groups on the pyrazine (B50134) ring allows for sequential and site-selective modifications. The chlorine atom at the 6-position is amenable to a wide range of cross-coupling reactions, providing a robust avenue for the introduction of carbon- and heteroatom-based substituents. Concurrently, the tert-butoxy (B1229062) group at the 2-position acts as a temporary protecting group or a directing group for subsequent transformations.

The utility of this building block is particularly evident in the synthesis of polysubstituted pyrazines, where precise control over the substitution pattern is crucial. The tert-butoxy group can be readily cleaved under acidic conditions to reveal a hydroxyl group, which can then be further functionalized. This strategic unmasking of a reactive site adds another layer of versatility to this building block.

Precursor for Substituted Pyrazine-Containing Heterocycles

One of the primary applications of this compound is as a precursor for a diverse array of substituted pyrazine-containing heterocycles. The chlorine atom is the key reactive handle for introducing a wide variety of substituents through well-established palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Table 1: Examples of Cross-Coupling Reactions with this compound

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-tert-Butoxy-6-phenylpyrazine | Data not available |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 2-tert-Butoxy-6-(4-methoxyphenyl)pyrazine | Data not available |

| Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ | - | Toluene | 2-tert-Butoxy-6-(thiophen-2-yl)pyrazine | Data not available |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-(6-(tert-Butoxy)pyrazin-2-yl)aniline | Data not available |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-tert-Butoxy-6-(phenylethynyl)pyrazine | Data not available |

The ability to introduce a wide range of aryl, heteroaryl, alkyl, and alkynyl groups allows for the systematic modification of the pyrazine core, leading to the generation of libraries of compounds with diverse electronic and steric properties.

Utilization in the Synthesis of Diverse Functionalized Pyrazine Scaffolds

The strategic combination of the reactive chlorine atom and the modifiable tert-butoxy group in this compound facilitates the synthesis of a wide variety of functionalized pyrazine scaffolds. Following the initial functionalization at the 6-position via cross-coupling reactions, the tert-butoxy group can be deprotected to unveil a hydroxyl group. This hydroxyl group can then participate in a range of subsequent reactions, such as etherification, esterification, or conversion to other functional groups, further expanding the molecular diversity.

This sequential functionalization strategy is a powerful tool for creating pyrazine derivatives with multiple points of diversity, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Table 2: Sequential Functionalization of this compound

| Step 1: Cross-Coupling Product | Step 2: Reagent | Conditions | Final Product |

| 2-tert-Butoxy-6-phenylpyrazine | Trifluoroacetic acid | CH₂Cl₂ | 6-Phenylpyrazin-2-ol |

| 2-tert-Butoxy-6-phenylpyrazine | Methyl iodide / NaH | THF | 2-Methoxy-6-phenylpyrazine |

| 2-tert-Butoxy-6-(thiophen-2-yl)pyrazine | Acetic anhydride / Pyridine (B92270) | CH₂Cl₂ | 6-(Thiophen-2-yl)pyrazin-2-yl acetate |

Note: The depicted transformations are based on established chemical principles, though specific documented examples for these exact sequences starting from this compound were not found in the performed searches.

Methodological Developments in Synthetic Chemistry Enabled by this Compound

While specific methodological developments solely enabled by this compound are not extensively documented, its use is emblematic of broader advancements in cross-coupling technologies for heterocyclic compounds. The successful application of modern palladium-catalyzed reactions to functionalize the electron-deficient pyrazine ring, particularly at the position adjacent to a bulky substituent, contributes to the growing toolbox for synthetic chemists.

The reactivity profile of this compound, with its electronically distinct positions, makes it a valuable substrate for studying the regioselectivity and efficiency of new catalytic systems. As the demand for complex and highly functionalized heterocyclic molecules continues to grow, the exploration of the synthetic potential of building blocks like this compound will undoubtedly spur further innovation in synthetic methodology.

Future Research Directions and Outlook for 2 Tert Butoxy 6 Chloropyrazine

Development of Novel and More Sustainable Synthetic Routes

The current synthesis of 2-tert-Butoxy-6-chloropyrazine and related compounds often relies on traditional methods that may involve harsh reagents, stoichiometric activators, and multi-step processes. Future research will likely prioritize the development of more efficient and environmentally benign synthetic pathways.

Key areas of focus will include:

Catalytic C-O Bond Formation: Moving away from classical Williamson ether synthesis-type reactions, which often require strong bases and high temperatures, future routes could explore catalytic methods. This includes copper or palladium-catalyzed coupling of 2,6-dichloropyrazine (B21018) with tert-butanol, potentially lowering the energy barrier and improving functional group tolerance.

Green Chemistry Principles: The application of green chemistry principles will be crucial. This involves exploring alternative, less hazardous solvents, reducing waste generation (improving atom economy), and utilizing renewable starting materials where possible. mdpi.com The goal is to create synthesis protocols that are not only efficient but also have a minimal environmental footprint. mdpi.com

Direct C-H Activation: A more ambitious and innovative approach would be the direct C-H tert-butoxylation of 2-chloropyrazine. While challenging on an electron-deficient ring, advances in photoredox or transition-metal catalysis could enable this transformation, significantly shortening the synthetic route.

Table 1: Comparison of Synthetic Route Philosophies

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Reagents | Often stoichiometric, harsh bases | Catalytic, milder conditions |

| Solvents | Conventional organic solvents | Greener, recyclable solvents |

| Atom Economy | Moderate to low | High |

| Energy Input | Often requires high temperatures | Lower energy, ambient conditions |

| Key Technology | Batch processing | Catalysis, C-H activation, Flow chemistry |

Exploration of Undiscovered Reactivity Patterns and Selectivities

While the chlorine atom is a known handle for nucleophilic aromatic substitution and cross-coupling reactions, the full reactive potential of this compound is yet to be realized. Future research should aim to uncover novel transformations and control selectivity.

Site-Selective Functionalization: The interplay between the tert-butoxy (B1229062) group and the pyrazine (B50134) nitrogens influences the electron density of the ring's C-H bonds. Research into directed metalation or catalyzed C-H functionalization could unlock the selective introduction of new substituents at the C-3 or C-5 positions, opening avenues to novel derivatives. researchgate.net

Modern Catalysis Applications: The application of modern catalytic systems, such as photoredox and dual catalysis, could reveal unprecedented reactivity. nih.gov For instance, radical-based reactions initiated by visible light could enable the introduction of alkyl or acyl groups in ways that are not possible through traditional ionic pathways. nih.gov

Tert-Butoxy Group as a Modulator: Beyond its role as a protecting group, the bulky tert-butoxy substituent can be used to direct the regioselectivity of reactions on the pyrazine core. Systematic studies exploring its steric and electronic influence on various reaction types would be highly valuable for synthetic planning.

In-depth Mechanistic Understanding of Key Transformations

To optimize existing reactions and rationally design new ones, a profound understanding of the underlying reaction mechanisms is essential. Future work should employ a combination of experimental and computational techniques to elucidate the pathways of key transformations involving this compound.

Kinetic and Spectroscopic Studies: Detailed kinetic analysis of important reactions, such as Suzuki or Buchwald-Hartwig couplings at the C-6 position, can reveal the rate-determining steps and the influence of ligands and additives. In-situ spectroscopic monitoring can help identify transient intermediates, providing a clearer picture of the reaction coordinate.

Computational Analysis: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and rationalize observed selectivities. rsc.org Such studies can probe the transition states of competing pathways, explaining, for example, why a particular regioselectivity is favored. nih.gov This understanding is critical for troubleshooting underperforming reactions and for the predictive design of more efficient catalysts.

Computational Design and Predictive Modeling for Novel Derivatives

Advances in computational chemistry and machine learning offer powerful tools for accelerating the discovery of new molecules with desired properties. Future research on this compound should leverage these in silico methods to explore its vast derivative space.

Structure-Activity Relationship (SAR) Modeling: By building computational models based on existing data, researchers can predict the biological activity of novel, unsynthesized derivatives of this compound. nih.govmdpi.com This allows for the prioritization of synthetic targets that are most likely to be active as, for example, kinase inhibitors or anticancer agents. nih.gov

Pharmacophore and Docking Studies: For drug discovery applications, computational docking can be used to predict how potential derivatives will bind to a specific biological target. This structure-based design approach helps in creating molecules with enhanced potency and selectivity.

Predicting Physicochemical Properties: Algorithms can predict properties such as solubility, stability, and toxicity for virtual compounds. This allows for the early-stage filtering of candidates that are unlikely to have drug-like characteristics, saving significant time and resources in the lab.

Table 2: In Silico Tools for Derivative Design

| Tool/Technique | Application for this compound Derivatives | Desired Outcome |

|---|---|---|

| QSAR Modeling | Predict biological activity based on chemical structure. | Prioritize synthesis of potent compounds. |

| Molecular Docking | Simulate binding of derivatives to protein targets. | Design molecules with high target affinity. |

| ADMET Prediction | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Select candidates with favorable drug-like properties. |

| DFT Calculations | Model electronic properties and reactivity. | Guide synthetic strategy and predict reaction outcomes. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a major technological advancement in chemistry. researchgate.net Applying these technologies to the synthesis and derivatization of this compound offers significant advantages in terms of efficiency, safety, and scalability.

Enhanced Synthesis Efficiency: Flow chemistry enables rapid reaction optimization by allowing for the quick variation of parameters like temperature, pressure, and residence time. springernature.comthieme-connect.de This can dramatically accelerate the development of robust synthetic protocols for this compound and its derivatives. rsc.org

Automated Library Generation: Integrating flow reactors with automated liquid handlers and purification systems allows for the high-throughput synthesis of compound libraries. chemrxiv.org This "assembly line" approach is ideal for rapidly exploring the structure-activity relationships of derivatives by systematically varying the substituents on the pyrazine core. chemrxiv.org

Improved Safety and Scalability: Continuous flow systems handle smaller volumes of reagents at any given time, which minimizes the risks associated with exothermic or hazardous reactions. springernature.com Furthermore, scaling up production in a flow system is often a matter of running the system for a longer duration, which is more straightforward than transitioning a batch process to a larger reactor.

The integration of these advanced platforms will not only streamline the production of this compound but will also empower chemists to explore its chemical potential on an unprecedented scale.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-tert-butoxy-6-chloropyrazine, and how can reaction conditions be optimized?

- Methodology : A plausible route involves substituting a hydroxyl or halogen group on the pyrazine ring with tert-butoxy and chloro groups. For example, tert-butoxy introduction may use tert-butyl alcohol under nucleophilic substitution (SN2) conditions, while chlorination could employ POCl₃ or SOCl₂. Reaction optimization should test solvents (e.g., DCM, THF), temperature (room temp vs. reflux), and stoichiometry ratios (e.g., tert-butyl alcohol in excess). Post-reaction purification via recrystallization (e.g., DCM/hexane) or column chromatography is critical .

- Key parameters : Monitor reaction progress via TLC or HPLC. Optimize yield by adjusting tert-butylating agent equivalents (e.g., 1.5–2.0 eq) and acid catalysts (e.g., H₂SO₄) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical tools :

- NMR : Confirm tert-butoxy (-OC(CH₃)₃) and chloro substituents via ¹H/¹³C NMR. The tert-butyl group shows a singlet at ~1.3 ppm (¹H) and 28–30 ppm (¹³C). Chlorine’s electron-withdrawing effect deshields adjacent pyrazine carbons .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What stability considerations are critical for storing this compound?

- Stability factors :

- Moisture sensitivity : Store under inert gas (N₂/Ar) in sealed containers due to potential hydrolysis of tert-butoxy groups.

- Light sensitivity : Protect from UV exposure to prevent degradation of the pyrazine ring .

- Temperature : Long-term storage at –20°C recommended for lab-scale quantities .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Case study : Discrepancies in ¹³C NMR chemical shifts for tert-butoxy groups (e.g., 28 vs. 30 ppm) may arise from solvent effects or impurities. Re-run spectra in deuterated DMSO or CDCl₃ and compare with literature analogs (e.g., tert-butyl piperazine carboxylates ). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies enhance regioselectivity in pyrazine functionalization for derivatives like this compound?

- Regioselective approaches :

- Directed metalation : Use directing groups (e.g., Boc-protected amines) to guide tert-butoxy/chloro substitutions.

- Cross-coupling : Suzuki-Miyaura coupling with boronic acids (e.g., aryl/heteroaryl) at the 6-chloro position requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized base (e.g., K₂CO₃) .

- Challenges : Steric hindrance from tert-butoxy may limit reactivity; test bulkier ligands (e.g., XPhos) to improve yields .

Q. How do computational models predict the reactivity of this compound in medicinal chemistry applications?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the chloro group’s LUMO may favor SNAr reactions.

- Docking simulations : Screen pyrazine derivatives against biological targets (e.g., kinase enzymes) to prioritize synthesis. Compare binding affinities with known analogs (e.g., 5-methoxypyrazine carboxamides ).

Q. What are the limitations of using this compound as a synthetic intermediate in multi-step reactions?

- Observed issues :

- Acid sensitivity : Tert-butoxy groups may cleave under strong acidic conditions (e.g., TFA in DCM), requiring milder deprotection methods (e.g., HCl/dioxane) .

- Side reactions : Competing eliminations (e.g., formation of pyrazine oxides) under high-heat conditions. Mitigate by reducing reaction temperatures (<80°C) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.